Methyl 2-oxo-2-(thian-4-yl)acetate

描述

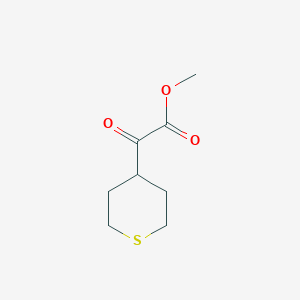

Methyl 2-oxo-2-(thian-4-yl)acetate is an organic compound with the molecular formula C8H12O3S. It is also known by its IUPAC name, methyl 2-oxo-2-(tetrahydro-2H-thiopyran-4-yl)acetate . This compound is characterized by the presence of a thian-4-yl group attached to an oxoacetate moiety, making it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-2-(thian-4-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of tetrahydrothiopyran-4-one with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The compound is often stored at room temperature and shipped under normal conditions .

化学反应分析

Types of Reactions

Methyl 2-oxo-2-(thian-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxy derivatives.

Substitution: Various substituted esters and amides.

科学研究应用

Medicinal Chemistry Applications

Methyl 2-oxo-2-(thian-4-yl)acetate serves as a valuable building block in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this precursor have shown promising results against several cancer cell lines, including breast and pancreatic cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest at specific phases, which are critical for inhibiting tumor growth .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 1.2 ± 0.2 | Apoptosis induction |

| Compound B | Panc-1 (Pancreatic) | 1.4 ± 0.2 | Cell cycle arrest |

Antimicrobial Properties

The thian ring in the compound enhances its interaction with biological targets, leading to potential antimicrobial applications. Studies have demonstrated that derivatives can inhibit the growth of various bacterial strains, suggesting their utility as new antimicrobial agents .

Synthetic Applications

This compound is not only useful in medicinal chemistry but also plays a significant role in synthetic organic chemistry.

Synthesis of Heterocycles

This compound is utilized in the synthesis of diverse heterocyclic compounds through various reaction pathways, including cycloaddition reactions and nucleophilic substitutions. The thian moiety provides unique reactivity patterns that facilitate the formation of complex molecular architectures .

Click Chemistry

The compound has been employed in click chemistry protocols to create multifunctional materials and drug candidates. Its ability to participate in [3+2] cycloadditions allows for the rapid assembly of complex structures, which are essential for drug discovery and development .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

Development of Anticancer Agents

A notable study involved synthesizing a series of compounds based on this compound, leading to the identification of potent anticancer agents with low toxicity profiles . The study highlighted the structure–activity relationship (SAR) that guided the optimization process.

Antimicrobial Screening

In another investigation, derivatives were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thian ring significantly enhanced antimicrobial activity compared to the parent compound .

作用机制

The mechanism of action of methyl 2-oxo-2-(thian-4-yl)acetate involves its interaction with various molecular targets. The oxo group can participate in nucleophilic addition reactions, while the thian-4-yl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

相似化合物的比较

Similar Compounds

- Methyl 2-oxo-2-(thian-3-yl)acetate

- Methyl 2-oxo-2-(thian-5-yl)acetate

- Ethyl 2-oxo-2-(thian-4-yl)acetate

Uniqueness

Methyl 2-oxo-2-(thian-4-yl)acetate is unique due to its specific structural configuration, which imparts distinct reactivity and properties. The position of the thian-4-yl group influences its chemical behavior and makes it suitable for specific synthetic applications .

生物活性

Methyl 2-oxo-2-(thian-4-yl)acetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound possesses a thian group, which is a sulfur-containing heterocycle, contributing to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈O₂S |

| Molecular Weight | 172.20 g/mol |

| CAS Number | 1803584-47-5 |

| Solubility | Soluble in organic solvents like ethanol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxo group can participate in nucleophilic addition reactions, while the thian group can undergo redox reactions. These interactions may modulate enzyme activities and influence metabolic pathways.

Enzyme Interactions

Research indicates that this compound can affect enzyme-catalyzed reactions. For instance, it has been studied for its role in modulating acetoxy drug interactions with specific enzymes like Calreticulin Transacetylase (CRTAase), which is involved in platelet aggregation processes .

Biological Activities

-

Antimicrobial Activity :

- Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties against various bacteria, including Gram-positive and Gram-negative strains. The presence of the thian moiety is believed to enhance this activity due to its ability to disrupt bacterial cell membranes or interfere with metabolic functions .

- Antiplatelet Activity :

- Potential Anticancer Properties :

Study on Antimicrobial Efficacy

A study evaluated various thia derivatives for their antimicrobial activity against multiple bacterial strains. This compound was included as part of a broader investigation into thia-containing compounds, revealing promising results against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Research on Antiplatelet Mechanisms

Another significant study focused on the antiplatelet action mediated by derivatives of methyl 2-oxo compounds, highlighting the importance of structural modifications in enhancing efficacy against platelet aggregation . This research underscores the therapeutic potential for cardiovascular diseases.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-oxo-2-(thian-4-yl)acetate, and how can reaction efficiency be optimized?

- Methodological Answer: A typical route involves condensation reactions between thioamide derivatives and α-bromo-β-ketoesters. For example, refluxing a thian-4-yl thioamide with methyl 4-bromo-3-oxobutanoate in absolute ethanol (1–3 h) can yield the target compound. Reaction efficiency is improved by optimizing solvent polarity (e.g., ethanol for solubility), stoichiometric ratios (1:1 molar ratio), and controlled cooling to isolate intermediates via ether extraction. Microanalysis (within 0.4% of theoretical values) and spectral consistency (¹H/¹³C NMR, IR) are critical for validation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer:

- ¹H/¹³C NMR : Identify ester (-COOCH₃), ketone (C=O), and thian ring protons (e.g., S-CH₂ resonances at δ 2.5–3.5 ppm).

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular formula (e.g., C₉H₁₂O₃S, [M+H]⁺ at m/z 217).

Cross-validation with microanalytical data ensures purity .

Advanced Research Questions

Q. How can SHELXL resolve crystallographic disorder in this compound structures?

- Methodological Answer: SHELXL refines disordered regions by partitioning atoms into multiple sites with occupancy factors summing to 1. For flexible thian rings, apply restraints (e.g., SIMU/DELU) to maintain chemically sensible geometries. High-resolution data (>1.0 Å) improves refinement, while twin refinement (TWIN/BASF commands) addresses twinning. Validate using R-factor convergence (e.g., R₁ < 0.05) and residual electron density maps .

Q. How to analyze puckering conformations in the thian ring using Cremer-Pople parameters?

- Methodological Answer: Define the thian ring’s mean plane via least-squares fitting of atomic coordinates. Calculate Cremer-Pople puckering coordinates (Q, θ, φ*) using displacements perpendicular to this plane. For six-membered rings, amplitude (Q) quantifies puckering magnitude, while θ and φ describe pseudorotational phase. Software like PLATON or custom scripts can automate this analysis .

Q. How to address discrepancies between calculated and observed spectral data during characterization?

- Methodological Answer: Discrepancies in NMR/IR may arise from tautomerism or rotational isomers. Use variable-temperature NMR to probe dynamic equilibria. For mass spectrometry, compare isotopic patterns with theoretical simulations (e.g., Bruker Compass DataAnalysis). If microanalysis deviates (>0.4%), repeat recrystallization (e.g., from ethanol/water) or employ preparative HPLC to isolate impurities .

Q. What strategies are effective in synthesizing derivatives for structure-activity studies?

- Methodological Answer:

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid using NaOH/EtOH, enabling peptide coupling.

- Thian Ring Functionalization : Introduce substituents via electrophilic aromatic substitution (e.g., nitration) or cross-coupling (e.g., Suzuki-Miyaura).

- Keto Group Modification : Reduce the ketone to an alcohol (NaBH₄) or form hydrazones for bioactivity screening. Monitor reactions by TLC and characterize derivatives via XRD .

Q. Crystallography and Computational Methods

Q. How does SHELXT assist in determining the space group of this compound crystals?

- Methodological Answer: SHELXT automates space-group determination by analyzing systematic absences in reflection data. Input the Laue group (e.g., 2/m) and likely elements (C, H, O, S). The software tests possible space groups (e.g., P2₁/c) and outputs the most probable based on intensity statistics. Validate with the ADDSYM routine to detect missed symmetry .

Q. Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. Store in a cool, dry place away from oxidizers. In case of exposure, rinse eyes with water (15+ minutes) and seek medical consultation. Dispose of waste via approved hazardous waste protocols .

属性

IUPAC Name |

methyl 2-oxo-2-(thian-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3S/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCCTEDQPBUXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401188974 | |

| Record name | 2H-Thiopyran-4-acetic acid, tetrahydro-α-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803584-47-5 | |

| Record name | 2H-Thiopyran-4-acetic acid, tetrahydro-α-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Thiopyran-4-acetic acid, tetrahydro-α-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。